![molecular formula C18H16ClNO2 B14419425 3-Chloro-4-[(4-methoxynaphthalen-1-yl)oxy]-5-methylaniline CAS No. 83054-65-3](/img/structure/B14419425.png)
3-Chloro-4-[(4-methoxynaphthalen-1-yl)oxy]-5-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-[(4-methoxynaphthalen-1-yl)oxy]-5-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro group, a methoxy group, and a naphthyl group attached to an aniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(4-methoxynaphthalen-1-yl)oxy]-5-methylaniline typically involves the following steps:
Nitration: The starting material, 4-methoxynaphthalene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Chlorination: The amine group is chlorinated to introduce the chloro group.
Coupling Reaction: The chlorinated compound is then coupled with 5-methylaniline under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-[(4-methoxynaphthalen-1-yl)oxy]-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Applications De Recherche Scientifique
3-Chloro-4-[(4-methoxynaphthalen-1-yl)oxy]-5-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-[(4-methoxynaphthalen-1-yl)oxy]-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-methoxyaniline: Similar structure but lacks the naphthyl group.
4-Methoxynaphthalen-1-amine: Similar structure but lacks the chloro and methyl groups.
5-Chloro-2-methoxyaniline: Similar structure but with different substitution patterns.
Uniqueness
3-Chloro-4-[(4-methoxynaphthalen-1-yl)oxy]-5-methylaniline is unique due to the specific combination of functional groups and the naphthyl moiety, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Propriétés
Numéro CAS |
83054-65-3 |
|---|---|
Formule moléculaire |
C18H16ClNO2 |
Poids moléculaire |
313.8 g/mol |
Nom IUPAC |
3-chloro-4-(4-methoxynaphthalen-1-yl)oxy-5-methylaniline |
InChI |
InChI=1S/C18H16ClNO2/c1-11-9-12(20)10-15(19)18(11)22-17-8-7-16(21-2)13-5-3-4-6-14(13)17/h3-10H,20H2,1-2H3 |
Clé InChI |
YGHDBRAACBZVGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC2=CC=C(C3=CC=CC=C32)OC)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


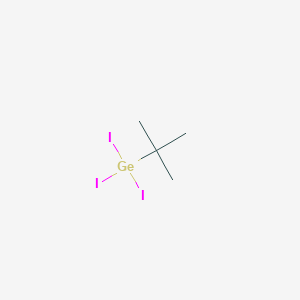

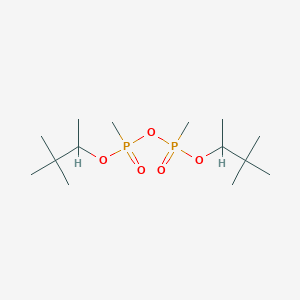
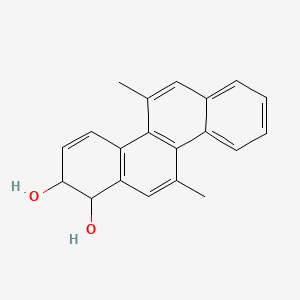

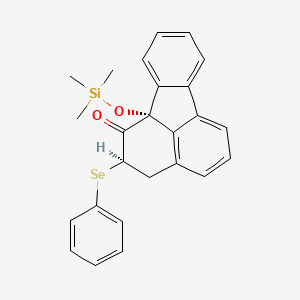
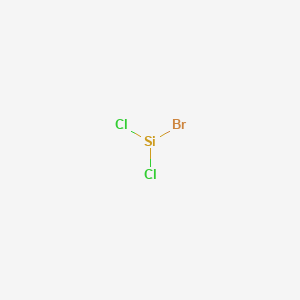
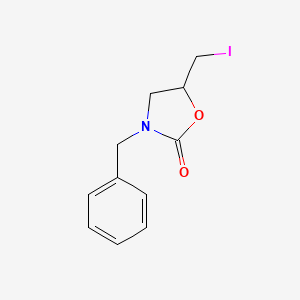
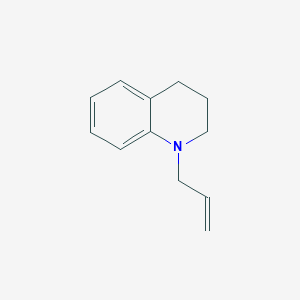
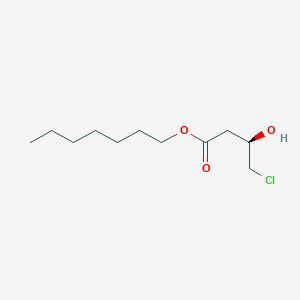
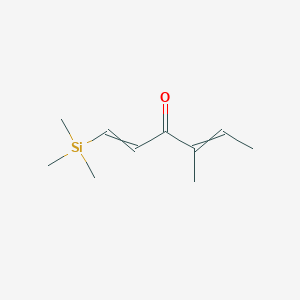
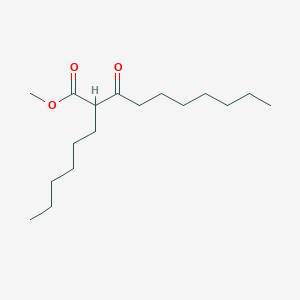
![({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene](/img/structure/B14419411.png)

